4-(Difluoromethyl)-3,5-dimethoxy-phenol
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Overview
Description
4-(Difluoromethyl)-3,5-dimethoxy-phenol is an organic compound characterized by the presence of difluoromethyl and dimethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenolic compounds using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the phenol ring.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3,5-dimethoxy-phenol may involve large-scale difluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-3,5-dimethoxy-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(Difluoromethyl)-3,5-dimethoxy-phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3,5-dimethoxy-phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)-3,5-dimethoxy-phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2,6-dimethoxy-phenol: Similar structure but with different positions of the methoxy groups.
Uniqueness: 4-(Difluoromethyl)-3,5-dimethoxy-phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donor ability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C9H10F2O3 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-3,5-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(12)4-7(14-2)8(6)9(10)11/h3-4,9,12H,1-2H3 |
InChI Key |
RHNMKLYJYVZFLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(F)F)OC)O |
Origin of Product |
United States |
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